molecular formula C19H22FN5O B280126 1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide

1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B280126
M. Wt: 355.4 g/mol
InChI Key: QRAHALVHOGCLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide is a novel compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using a specific method and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in the body that are involved in cancer growth, inflammation, or glucose metabolism. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide has been shown to have interesting biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. It can also reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, it can improve glucose tolerance by enhancing insulin sensitivity and reducing insulin resistance.

Advantages and Limitations for Lab Experiments

1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in high yield and purity. It can also be easily modified to obtain analogs with improved properties. However, its limitations include the lack of information on its toxicity and pharmacokinetics, which need to be studied further before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its toxicity and pharmacokinetics need to be studied in detail to determine its safety and efficacy in vivo. Third, its potential as a therapeutic agent for cancer, inflammation, and diabetes needs to be explored further. Fourth, its applications in other scientific research fields, such as neuroscience and microbiology, need to be investigated. Finally, the synthesis of analogs with improved properties and the development of new synthetic methods for this compound are also promising future directions.

Synthesis Methods

The synthesis of 1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide involves the condensation of 4-fluorobenzaldehyde and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with ethyl chloroformate and 1-methyl-5-nitro-1H-pyrazole to obtain the final compound. The synthesis method has been optimized to ensure high yield and purity of the product.

Scientific Research Applications

1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide has potential applications in various scientific research fields. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. In addition, it has been shown to have antidiabetic effects and can improve glucose tolerance in animal models.

properties

Molecular Formula

C19H22FN5O

Molecular Weight

355.4 g/mol

IUPAC Name

1-ethyl-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C19H22FN5O/c1-5-24-13(3)17(10-21-24)19(26)22-18-12(2)23-25(14(18)4)11-15-6-8-16(20)9-7-15/h6-10H,5,11H2,1-4H3,(H,22,26)

InChI Key

QRAHALVHOGCLND-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C)C

Origin of Product

United States

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